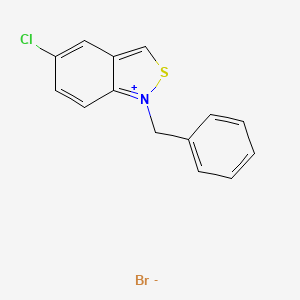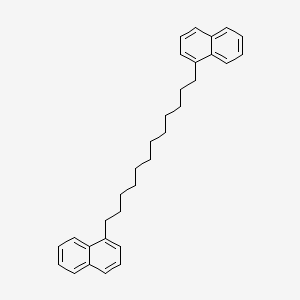
Naphthalene, 1,1'-(1,12-dodecanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- is a complex organic compound characterized by the presence of two naphthalene units connected by a dodecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,1’-(1,12-dodecanediyl)bis- typically involves the reaction of naphthalene with a dodecane chain under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with a dodecane halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the naphthalene units to tetrahydronaphthalene or decahydronaphthalene.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Tetrahydronaphthalene and decahydronaphthalene.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Naphthalene, 1,1’-(1,12-dodecanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1,1’-(1,10-decanediyl)bis-: Similar structure but with a shorter decane chain.
Naphthalene, 1,1’-(1,2-ethanediyl)bis-: Contains an ethanediyl linker instead of a dodecanediyl chain.
Uniqueness
Naphthalene, 1,1’-(1,12-dodecanediyl)bis- is unique due to its longer dodecane chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
38412-20-3 |
|---|---|
Formule moléculaire |
C32H38 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
1-(12-naphthalen-1-yldodecyl)naphthalene |
InChI |
InChI=1S/C32H38/c1(3-5-7-9-17-27-21-15-23-29-19-11-13-25-31(27)29)2-4-6-8-10-18-28-22-16-24-30-20-12-14-26-32(28)30/h11-16,19-26H,1-10,17-18H2 |
Clé InChI |
YYZJQMFRRDUBAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCCCCCCCCCCCC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


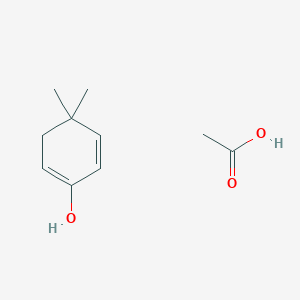
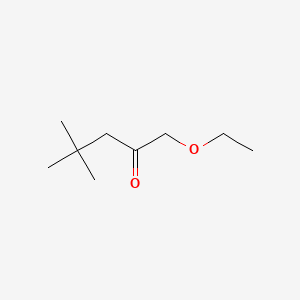
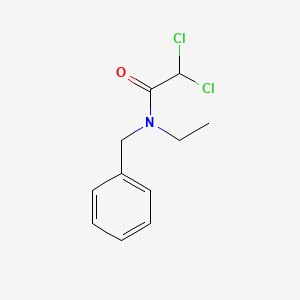
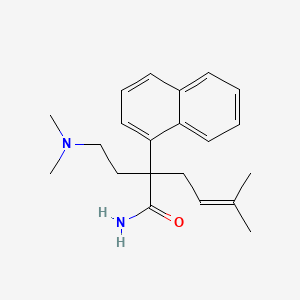
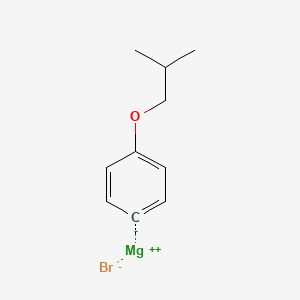
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
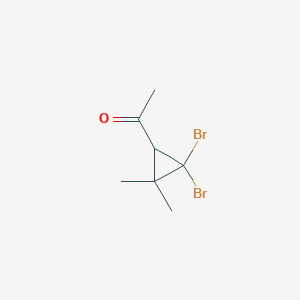
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
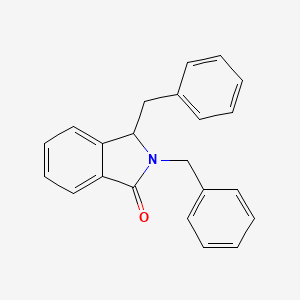
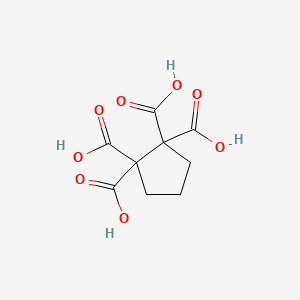
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)

